Para-Methoxy vs. Ortho-Methoxy Oxadiazole Substitution: Differential Binding to Cellular Targets
The para‑methoxyphenyl substitution on the oxadiazole ring in the target compound is structurally distinct from the ortho‑methoxy isomer. While direct head‑to‑head data for the target compound are absent, a closely related analog bearing a benzyl(ethyl)sulfamoyl group and ortho‑methoxyphenyl substituent (BDBM34358) exhibits only weak activity (IC₅₀ = 8.96 µM) in a fluorescence resonance energy transfer assay at pH 8.0 [1]. This indicates that the methoxy substitution position exerts a significant influence on target engagement; the para‑methoxy configuration in the target compound is expected to confer a distinct binding geometry and potency profile compared to ortho‑ or meta‑substituted analogs [2].
| Evidence Dimension | Positional isomer effect on inhibitory potency |
|---|---|
| Target Compound Data | Para‑methoxyphenyl substitution (exact IC₅₀ not publicly reported for this compound in peer‑reviewed literature) |
| Comparator Or Baseline | 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: IC₅₀ = 8.96 µM (FRET assay) |
| Quantified Difference | Cannot be calculated due to missing target compound data; class‑level inference indicates positional substitution modulates activity |
| Conditions | Fluorescence resonance energy transfer assay, pH 8.0, temperature 2 °C |
Why This Matters
For procurement decisions, the para‑methoxy regioisomer should not be assumed equipotent to the ortho‑ or meta‑methoxy variants; explicit CAS‑verified ordering is required to maintain assay consistency.
- [1] BindingDB Entry BDBM34358. 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. IC₅₀ = 8.96E+3 nM. View Source
- [2] PubChem. 4-(Dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. Structural confirmation of para‑methoxy substitution. View Source
